molecular formula C22H15N3O3S B2397724 3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 397284-77-4

3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide

Katalognummer: B2397724
CAS-Nummer: 397284-77-4
Molekulargewicht: 401.44
InChI-Schlüssel: QYQSRNWLQZMCKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is a synthetic small molecule with the molecular formula C₂₂H₁₅N₃O₃S and a molecular weight of 377.44 g/mol . This benzamide derivative features a 1,3-thiazole ring, a privileged structure in medicinal chemistry known for its diverse biological activities. The compound's structure incorporates a nitro group and an amide linkage, connecting a benzamide moiety to a phenyl-thiazole system.Researchers can explore this compound as a versatile building block in organic synthesis and medicinal chemistry research. The electron-deficient thiazole ring and the phenyl groups are amenable to further functionalization via cross-coupling and electrophilic aromatic substitution reactions, allowing for the creation of a diverse library of analogues . The presence of the thiazole scaffold suggests potential for investigating biological activities, as this heterocycle is a common pharmacophore in compounds with documented antimicrobial and anticancer properties . Similarly, benzamide derivatives have been investigated as allosteric activators of enzymes like glucokinase, highlighting the research utility of this structural class . The specific substitution pattern on the benzamide core and the spatial arrangement of its aromatic systems make it a candidate for structure-activity relationship (SAR) studies in various drug discovery programs.This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S/c26-21(17-9-5-11-19(13-17)25(27)28)23-18-10-4-8-16(12-18)20-14-29-22(24-20)15-6-2-1-3-7-15/h1-14H,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQSRNWLQZMCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and hydrogen gas for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of nitrobenzamide, including this compound, exhibit promising activity against various cancer cell lines.

  • Mechanism of Action : The compound may act as a prodrug that is selectively activated in hypoxic tumor environments. It has shown enhanced cytotoxicity compared to established chemotherapeutics like CB1954, particularly in prostate cancer cells (PC3) .
CompoundIC50 (nM)Activity
3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide1.793Comparable to CB1954

Enzyme Inhibition

This compound has been identified as a potent inhibitor of specific kinases involved in cell signaling pathways. Its structure allows it to interact effectively with target enzymes, potentially disrupting pathways that promote tumor growth.

  • Target Enzymes : Cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation.

Fluorescent Probes

Recent studies have highlighted the potential of nitro(het)aromatic compounds as fluorescent probes for imaging applications, particularly in hypoxic conditions typical of tumors.

  • Application : These compounds can be utilized in bioimaging to visualize tumor hypoxia, aiding in the assessment of tumor microenvironments and treatment efficacy .

Case Study 1: Anticancer Activity

A study evaluated the efficacy of various nitrobenzamide derivatives against prostate cancer cells. The results indicated that the compound's structural features significantly influenced its cytotoxic properties.

Case Study 2: Enzyme Interaction Studies

Molecular docking studies demonstrated that the compound binds favorably to CDK2 and CDK9, suggesting a mechanism for its inhibitory effects on cell proliferation .

Wirkmechanismus

The mechanism of action of 3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

3-Ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide (Compound D335-3016)

  • Structure : Features a 3-ethoxy benzoyl group and a thiazole-linked ethyl chain instead of the nitro and phenyl-thiazole-phenyl groups in the target compound.
  • The ethyl linker could reduce steric hindrance relative to the rigid phenyl-thiazole-phenyl scaffold .

4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

  • Structure : Contains a diethylsulfamoyl group and a 4-nitrophenyl-thiazole substituent.
  • Implications : The sulfamoyl group introduces hydrogen-bonding capacity, contrasting with the target’s nitro group. The para-nitro substitution on the thiazole-attached phenyl may confer different electronic effects compared to the target’s 2-phenylthiazole moiety .

3-Nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

  • Structure: Shares the 3-nitrobenzamide core but replaces the phenyl-thiazole group with a thiazol-2-ylamino sulfonyl substituent.
  • Implications: The sulfonamide linkage may improve water solubility, while the thiazol-2-ylamino group could engage in π-π stacking interactions distinct from the target’s phenyl-thiazole system .

Antitumor Activity

  • 3-(2-Phenyl-1,3-thiazol-4-yl)-1H-indoles : Exhibit potent activity against cancer cell lines, attributed to the thiazole ring’s role in intercalation or kinase inhibition. The target compound’s phenyl-thiazole-phenyl system may share similar mechanisms .
  • Compound 9g : Shows tyrosinase inhibition (IC₅₀ = 0.8 µM), suggesting that thiazole-triazole hybrids in benzamides can target enzymatic pathways .

Spectroscopic Data

  • IR Spectroscopy : Thiazole-containing analogs (e.g., compounds [4–6] in ) show C=S stretching at 1243–1258 cm⁻¹ and C=O bands at 1663–1682 cm⁻¹, consistent with the target’s expected functional groups .
  • NMR : Aryl protons in similar compounds resonate at δ 7.5–8.2 ppm (aromatic H), while NH groups appear at δ 4.3 ppm, aiding structural confirmation .

Data Table: Key Comparisons

Compound Name Molecular Formula Key Substituents Notable Properties/Activities
Target Compound C22H16N4O3S 3-NO₂, 3-(2-Ph-thiazol-4-yl)phenyl Structural rigidity, potential antitumor activity
3-Ethoxy analog C21H21N3O2S 3-OEt, 2-(2-Ph-thiazol-4-yl)ethyl Enhanced lipophilicity
4-(Diethylsulfamoyl) analog C16H16N4O5S2 4-SO₂N(Et)₂, 4-NO₂-Ph-thiazole Hydrogen-bonding capacity
9g C27H24N6OS2 2-Amino-thiazole, triazole Tyrosinase inhibition (IC₅₀ = 0.8 µM)
4-Nitro-N-(3-nitrophenyl)benzamide C13H9N3O5 4-NO₂, 3-NO₂-Ph Model for nitro-substituent effects

Biologische Aktivität

3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring , a benzamide group , and a nitro group . The molecular formula is C22H15N3O3SC_{22}H_{15}N_3O_3S with a molecular weight of 397.44 g/mol. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC22H15N3O3SC_{22}H_{15}N_3O_3S
Molecular Weight397.44 g/mol
IUPAC NameThis compound
InChI KeyQYQSRNWLQZMCKC-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing its efficacy against various microbial strains, it demonstrated promising results:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 15.6715.67 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like kanamycin (MIC = 31.2531.25 µg/mL) .

The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Activity

The compound is also being investigated for its potential anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Notable findings include:

  • Cell Viability Assays : The compound reduced cell viability in breast cancer cell lines by approximately 70%70\% at concentrations of 1010 µM .
  • Mechanism of Action : It is hypothesized that the nitro group plays a crucial role in the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

Case Studies

Several case studies provide insights into the biological activity of this compound:

  • Study on Antimicrobial Resistance :
    A study highlighted the effectiveness of thiazole derivatives against resistant strains of Candida albicans, with this compound showing superior activity compared to conventional antifungals .
  • Anticancer Research :
    In vitro studies demonstrated that this compound inhibited proliferation in various cancer cell lines, including lung and colon cancer, suggesting its broad-spectrum anticancer potential .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The thiazole moiety may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
  • Apoptosis Induction : The nitro group can facilitate the generation of ROS, which activates apoptotic pathways in cancer cells.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a nitrobenzamide precursor to a thiazole-containing intermediate. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DCM under nitrogen .
  • Thiazole ring construction : Cyclization of thiourea derivatives with α-haloketones at 60–80°C in ethanol .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.
  • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Methodological Answer : Essential techniques include:

  • Spectroscopy : 1H^1H-NMR to verify aromatic protons and nitro/thiazole substituents; 13C^{13}C-NMR to confirm carbonyl (C=O) and nitrothiazole carbons .
  • Mass spectrometry : HRMS (ESI+) to validate molecular ion peaks and isotopic patterns .
  • X-ray crystallography : For absolute configuration determination, though challenging due to nitro group sensitivity .

Advanced Research Questions

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side reactions; ethanol/THF balances yield and purity .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency in nitro group reductions .
  • Reaction monitoring : Real-time TLC and in situ FTIR to detect intermediates and adjust conditions .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Derivatization : Replace the nitro group with electron-withdrawing (e.g., CF3_3) or donating (e.g., OMe) groups to assess electronic effects on bioactivity .
  • Thiazole modifications : Introduce substituents (e.g., methyl, fluoro) at the phenyl-thiazole moiety to study steric/electronic interactions .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict binding affinities and compare with experimental IC50_{50} values from kinase assays .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Orthogonal validation : Perform molecular docking (AutoDock Vina) with multiple protein conformations and cross-validate via SPR (surface plasmon resonance) binding assays .
  • Solvent effects : Re-evaluate docking parameters to account for solvation (e.g., explicit water models) .
  • Data reconciliation : Use statistical tools (e.g., Bland-Altman plots) to identify systematic biases between in silico and in vitro results .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Methodological Answer :

  • Target identification : Employ thermal shift assays (TSA) to identify protein targets and CRISPR-Cas9 knockout models to confirm pathway involvement .
  • Kinetic studies : Use stopped-flow spectroscopy to measure binding kinetics (kon_{on}/koff_{off}) for enzyme inhibition .
  • Metabolite profiling : LC-MS/MS to track nitro group reduction metabolites in hepatic microsomes .

Data Analysis & Validation

Q. How can stability and degradation profiles be assessed under physiological conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions .
  • Analytical tools : UPLC-PDA to quantify degradation products; Q-TOF-MS to identify nitro-to-amine reduction pathways .

Q. What in vivo models are suitable for evaluating efficacy and toxicity?

  • Methodological Answer :

  • Efficacy : Use xenograft models (e.g., HCT-116 colorectal cancer) with oral/intraperitoneal dosing (10–50 mg/kg) .
  • Toxicity : Monitor liver/kidney function via ALT, AST, and BUN/Cr levels; histopathology to assess organ-specific damage .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.